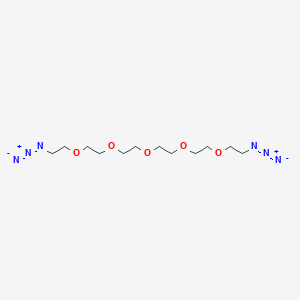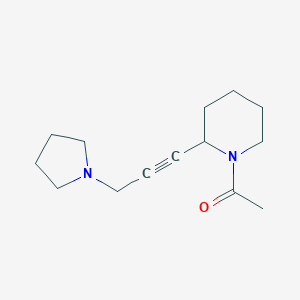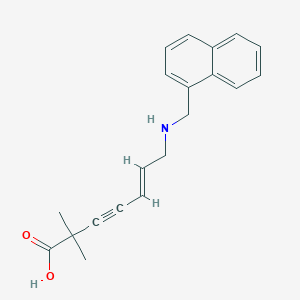
N-Desmethylcarboxy Terbinafine
描述
Synthesis Analysis
The synthesis of terbinafine, and subsequently its metabolites including N-Desmethylcarboxy Terbinafine, involves several key steps. Initial synthesis strategies focus on coupling N-methyl-1-naphthalenemethanamine with different alkynes to form the terbinafine molecule. Advanced methodologies have been developed to improve the synthesis process, including modifications to enhance the yield and purity of terbinafine, which subsequently affects the production of its metabolites (Jia, 2001); (Gupta et al., 2014).
Molecular Structure Analysis
The molecular structure of N-Desmethylcarboxy Terbinafine is closely related to that of terbinafine, with modifications that include the removal of a methyl group and the addition of a carboxy group. These changes significantly impact its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, thus affecting its activity and potential uses in medical research (Barnette et al., 2018).
Chemical Reactions and Properties
N-Desmethylcarboxy Terbinafine undergoes various chemical reactions, particularly those involving its metabolism in the human body. It is a product of the N-dealkylation process of terbinafine, a pathway that is significant for understanding its mechanism of action and potential toxicological aspects. The formation of this metabolite, along with others, is crucial for the bioactivation and detoxification of terbinafine (Barnette et al., 2018).
Physical Properties Analysis
The physical properties of N-Desmethylcarboxy Terbinafine, such as solubility, melting point, and stability, are important for its formulation and application in pharmaceuticals. While specific details on these properties are not directly available, they can be inferred based on the properties of terbinafine and its other metabolites. These characteristics are essential for determining the drug's behavior in biological systems and its suitability for various administration routes.
Chemical Properties Analysis
The chemical properties of N-Desmethylcarboxy Terbinafine, including its reactivity, pharmacodynamics, and interaction with biological molecules, are key to its antifungal efficacy. Understanding these properties helps in assessing its mechanism of action, particularly how it inhibits the fungal enzyme squalene epoxidase, leading to the depletion of ergosterol and accumulation of squalene, which is toxic to fungi. This mechanism underlines the drug's effectiveness against a wide range of fungal pathogens (Ryder, 1989); (Ryder, 1992).
科学研究应用
Pharmacokinetics and Determination in Biological Materials : Terbinafine and its desmethyl metabolite can be effectively determined in human plasma, which is essential for pharmacokinetic studies in humans (Denouël et al., 1995).
Treatment of Superficial Fungal Infections : Terbinafine shows promising results in treating superficial fungal infections, particularly those affecting the nails, and could become a first-line therapy for dermatophyte infections (Balfour & Faulds, 1992).
Metabolism and Drug Interaction : Terbinafine does not alter the activity of certain enzymes (CYP1A2, NAT2, or XO) involved in caffeine biotransformation, indicating its metabolic specificity (Trépanier et al., 1998).
Safety and Efficacy in Pediatrics : In children, terbinafine is effective and safe for treating superficial fungal infections, with a similar adverse event profile to adults (Gupta, Adamiak, & Cooper, 2003).
Analytical Methods for Determination : Various analytical methods have been developed for determining terbinafine hydrochloride in pharmaceuticals and biological materials (Kanakapura & Penmatsa, 2016).
Genotoxicity and Cytotoxicity : Terbinafine is not genotoxic or cytotoxic to cultured human peripheral blood lymphocytes in vitro, indicating a favorable safety profile (Tolomeotti et al., 2015).
Treatment Duration and Dosage for Onychomycosis : Terbinafine is effective for treating toenail onychomycosis, with a 12-week treatment period being sufficient for complete cure (Schroeff et al., 1992).
Antifungal Activity : Terbinafine demonstrates high antifungal activity against a range of fungi, including dermatophytes, aspergilli, and Sporothrix schenckii, as well as varying effects on yeast species (Petrányi, Meingassner, & Mieth, 1987).
Adverse Reactions : Terbinafine therapy can cause severe cutaneous adverse reactions, requiring careful monitoring and potential discontinuation in case of a cutaneous eruption (Gupta et al., 1998).
Pharmacokinetics in Animals : Oral terbinafine has been studied in horses and Greyhound dogs, showing no adverse effects and specific half-life details (Williams, Davis, & Kukanich, 2011).
Risk Factors for Hepatotoxicity : The HLA-A*33:01 gene variant is a potential risk factor for terbinafine hepatotoxicity, often leading to chronic cholestatic injury (Fontana et al., 2018).
属性
IUPAC Name |
(E)-2,2-dimethyl-7-(naphthalen-1-ylmethylamino)hept-5-en-3-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-20(2,19(22)23)13-6-3-7-14-21-15-17-11-8-10-16-9-4-5-12-18(16)17/h3-5,7-12,21H,14-15H2,1-2H3,(H,22,23)/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMXKUJHRUTHIL-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC=CCNCC1=CC=CC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C#C/C=C/CNCC1=CC=CC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701153120 | |
| Record name | (5E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethylcarboxy Terbinafine | |
CAS RN |
99473-15-1 | |
| Record name | (5E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99473-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Demethylcarboxybutylterbinafine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099473151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



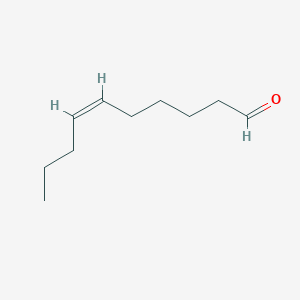
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-](/img/structure/B17201.png)
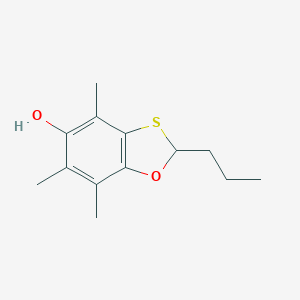
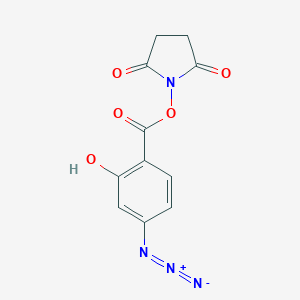
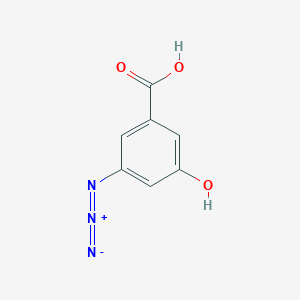
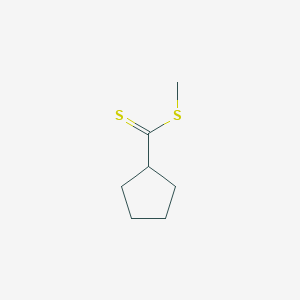
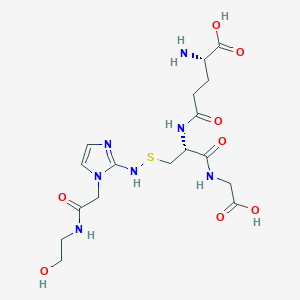
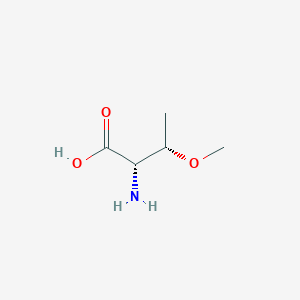
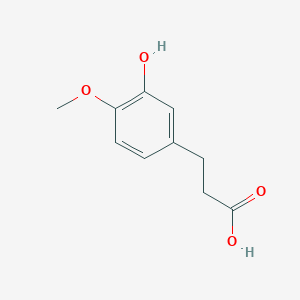
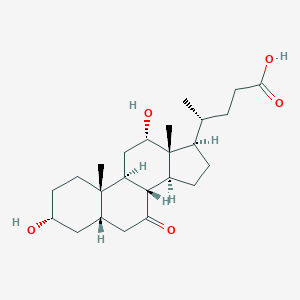
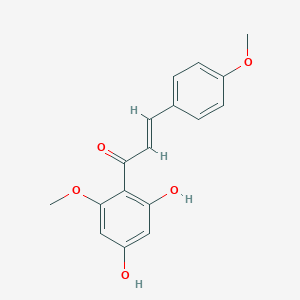
![(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid](/img/structure/B17229.png)
